molecular formula C12H20N2O B511062 N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-36-2

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B511062
M. Wt: 208.3g/mol
InChI Key: CLCVRXIVCHZHRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.

Scientific Research Applications

Fluoroionophore Development

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine derivatives have been utilized in the development of fluoroionophores. These compounds show promise in chelating specific metal ions like Zn+2 in both organic and semi-aqueous solutions, making them useful in cellular metal staining for general fluorescence and ratio fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Ethylene Oligomerization Catalysts

In the field of catalysis, derivatives of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine have been used in the synthesis of nickel(II) complexes. These complexes have shown efficacy as catalysts in ethylene oligomerization, producing mostly ethylene dimers, in addition to trimers and tetramers (Nyamato, Ojwach, & Akerman, 2016).

Crystallography and Molecular Structure Analysis

This compound and its derivatives have been examined through crystallographic characterization, providing insights into molecular structures and interactions. Such studies are fundamental in understanding the packing and intermolecular interactions of these compounds (Reglinski, Taylor, & Kennedy, 2004).

DNA Interaction Studies

The interaction of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine derivatives with DNA has been investigated, providing insights into their potential use in biochemistry and pharmacology. These studies focus on understanding how these compounds bind to DNA, which is crucial for applications in drug design and molecular biology (Wang, Yuan, Zhang, Chen, & Wu, 2008).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCVRXIVCHZHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

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